N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a thiazole-based compound featuring dual 4-fluorophenyl substituents: one attached to the thiazole ring at position 4 and another linked via a thioether group to the propanamide chain. This structure combines electron-withdrawing fluorine atoms with sulfur-containing moieties, conferring unique electronic and steric properties. The compound’s structural complexity positions it as a candidate for biological activity studies, though specific pharmacological data are absent in the provided sources.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS2/c19-13-3-1-12(2-4-13)16-11-25-18(21-16)22-17(23)9-10-24-15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUBWPRZNZCTMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto the aromatic ring.
Coupling Reactions: The final step involves coupling the thiazole ring with the fluorophenyl groups and the propanamide moiety under specific reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques like recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiazole ring or the amide group.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole or amide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific biological target.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Heterocyclic Core: The target compound’s thiazole core distinguishes it from imidazole-pyridine (Compound 11b) or piperidine (para-fluorofentanyl) derivatives.
- Chlorophenyl groups () increase lipophilicity (Cl > F), which may improve membrane permeability but reduce solubility.
- Fluorine Positioning: Dual 4-fluorophenyl groups in the target compound maximize electronic effects (e.g., resonance stabilization, C–F dipole interactions), contrasting with mono-fluorinated analogs like para-fluorofentanyl .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties (Estimated via Substituent Contributions)
Key Observations :
- Lipophilicity : The target compound’s logP (~3.8) suggests moderate membrane permeability, lower than chlorophenyl-containing analogs () but higher than furan derivatives ().
Biological Activity
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes existing research findings regarding its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
The compound features a thiazole ring, which is known for its biological significance, particularly in the development of anticancer agents. The presence of fluorine substituents on the phenyl rings enhances lipophilicity and bioavailability, which are crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 336.38 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole derivatives followed by acylation reactions. Precise methodologies can vary, but a common approach includes:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Substitution Reactions : Introducing fluorinated phenyl groups via electrophilic aromatic substitution.
- Final Acylation : Employing acyl chlorides to yield the final amide product.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- HT-29 (Colon Cancer) : IC50 values suggest substantial antiproliferative activity.
- A431 (Skin Cancer) : Induction of apoptosis was confirmed through Western blot analysis, showing upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
- PC3 (Prostate Cancer) : Demonstrated effective inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents.
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), critical for tumor angiogenesis.
- Induction of Apoptosis : The activation of apoptotic pathways through modulation of Bcl-2 family proteins suggests a dual mechanism involving both direct cytotoxicity and indirect effects through angiogenesis inhibition.
Case Studies
Several studies have explored the efficacy of this compound:
-
Study on A431 Cells :
- Conducted using a three-dimensional cell culture model.
- Results indicated enhanced cytotoxicity compared to two-dimensional cultures, highlighting the importance of microenvironment in drug efficacy.
-
Comparative Analysis with Other Compounds :
- In comparative studies with similar thiazole derivatives, this compound demonstrated superior activity against cancer cells, suggesting structural modifications significantly influence biological outcomes.
Q & A
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- Reaction Pathway Modeling : Use Gaussian 16 to explore hydrolysis or oxidation mechanisms under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
